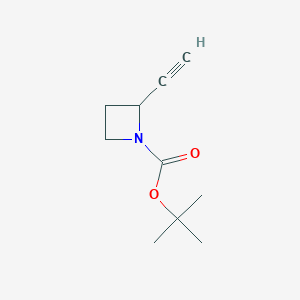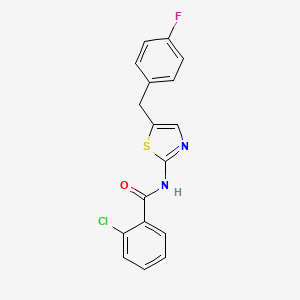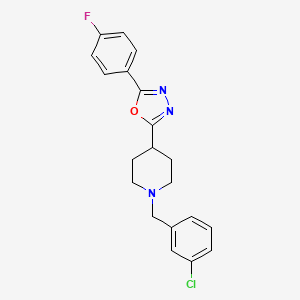
1-((4-クロロ-3-(トリフルオロメチル)フェニル)スルホニル)ピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a chemical compound characterized by the presence of a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring substituted with chloro and trifluoromethyl groups
科学的研究の応用
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to influence a variety of biochemical pathways depending on their specific targets . For instance, some trifluoromethyl compounds have been found to inhibit enzymes involved in inflammatory responses .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drugs, which can improve their bioavailability .
Result of Action
Based on the known effects of similar trifluoromethyl-containing compounds, it could potentially modulate cellular signaling pathways, inhibit enzymatic activity, or alter gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group is known for its high electronegativity and size, which can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
生化学分析
Biochemical Properties
Compounds with similar structures have been shown to participate in reactions involving the activation of the XB donor, reactions leading to the activation of the XB acceptor, and catalytic reactions .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride and piperidine.
Reaction Conditions: The sulfonyl chloride is reacted with piperidine under basic conditions, often using a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction environment.
化学反応の分析
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with different functional groups.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres to prevent side reactions.
類似化合物との比較
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-chloro-3-(trifluoromethyl)benzenesulfonamide and 1-(4-chlorophenyl)sulfonylpiperidine share structural similarities but differ in their specific functional groups and chemical properties.
Uniqueness: The presence of both chloro and trifluoromethyl groups on the phenyl ring, combined with the sulfonyl-piperidine linkage, imparts unique chemical reactivity and biological activity to the compound, distinguishing it from other related molecules.
特性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2S/c13-11-5-4-9(8-10(11)12(14,15)16)20(18,19)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFIJNYEOIDWSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)

![ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2410542.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)

![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)



